1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl-
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Overview
Description
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- is a complex organic compound with the molecular formula C20H43NO2. It is characterized by the presence of multiple functional groups, including primary amine and hydroxyl groups. This compound is of significant interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by amination and hydroxylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants
Mechanism of Action
The mechanism of action of 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may act on receptors such as PPAR-γ and influence the expression of genes related to cellular metabolism and immune response .
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethyl-1,2,3-hexadecanetriol: Similar in structure but with an additional hydroxyl group.
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester: A related compound with ester functionality
Uniqueness
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- is unique due to its combination of amine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
519753-32-3 |
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Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
2-amino-3,7,11,15-tetramethylhexadecane-1,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(21)15-22/h16-19,22-23H,6-15,21H2,1-5H3 |
InChI Key |
WDYIFOMXHWICLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)N)O |
Origin of Product |
United States |
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